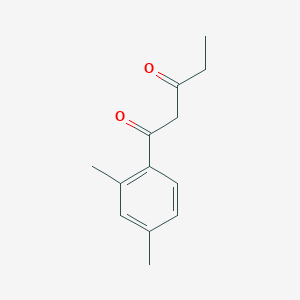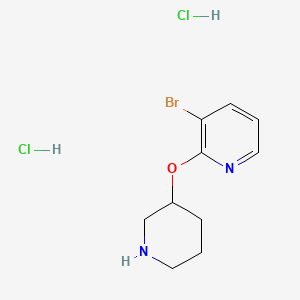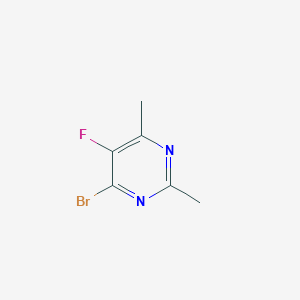
4-Bromo-5-fluoro-2,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-fluoro-2,6-dimethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of bromine and fluorine atoms at the 4th and 5th positions, respectively, along with two methyl groups at the 2nd and 6th positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2,6-dimethylpyrimidine typically involves the halogenation of 2,6-dimethylpyrimidine. One common method includes the bromination of 2,6-dimethylpyrimidine followed by fluorination. The reaction conditions often involve the use of bromine and a fluorinating agent under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the reactive nature of halogenating agents.
化学反応の分析
Types of Reactions: 4-Bromo-5-fluoro-2,6-dimethylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
科学的研究の応用
4-Bromo-5-fluoro-2,6-dimethylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 4-Bromo-5-fluoro-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
- 4-Bromo-2,6-dimethylpyrimidine
- 5-Bromo-2,4-dimethylpyrimidine
- 4-Bromo-2-(2-bromo-5-fluorophenyl)-5,6-dimethylpyrimidine
Comparison: Compared to these similar compounds, 4-Bromo-5-fluoro-2,6-dimethylpyrimidine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.
特性
分子式 |
C6H6BrFN2 |
|---|---|
分子量 |
205.03 g/mol |
IUPAC名 |
4-bromo-5-fluoro-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C6H6BrFN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3 |
InChIキー |
SINRVEJDVDSJID-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)C)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


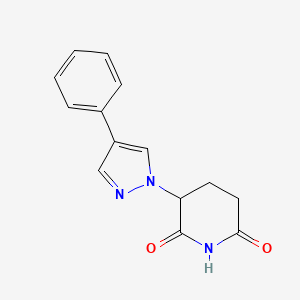
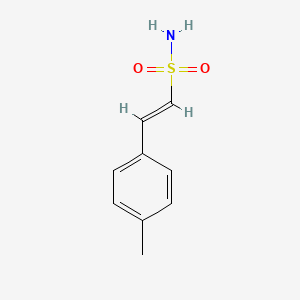

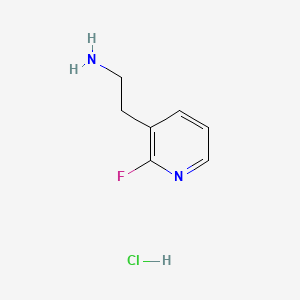
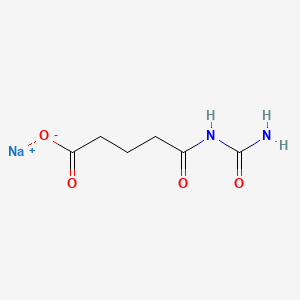
![3-[Benzyl(methyl)amino]piperidine-2,6-dione](/img/structure/B13547507.png)
![[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride](/img/structure/B13547509.png)
![N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride](/img/structure/B13547521.png)


![2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B13547538.png)
